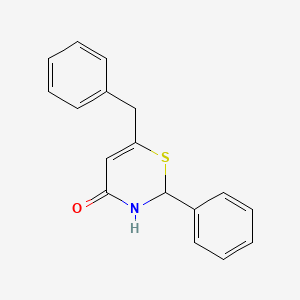
7-Nitrothianthren-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Nitrothianthren-2-amine is an organic compound with the molecular formula C12H8N2O2S2 It is characterized by the presence of a nitro group (-NO2) attached to the thianthrene ring system, which consists of two sulfur atoms and a nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitrothianthren-2-amine typically involves the nitration of thianthrene-2-amine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures. The reaction conditions must be carefully monitored to ensure the selective introduction of the nitro group at the desired position on the thianthrene ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: 7-Nitrothianthren-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Conversion to thianthrene-2-amine.
Substitution: Formation of substituted thianthrene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
7-Nitrothianthren-2-amine has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 7-Nitrothianthren-2-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress.
Comparación Con Compuestos Similares
Thianthrene-2-amine: Lacks the nitro group, resulting in different chemical and biological properties.
7-Nitrothianthrene: Similar structure but without the amine group, leading to variations in reactivity and applications.
Nitrobenzene: Contains a nitro group attached to a benzene ring, used as a reference compound for studying nitro group chemistry.
Uniqueness: 7-Nitrothianthren-2-amine is unique due to the presence of both the nitro and amine groups on the thianthrene ring system. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Propiedades
Número CAS |
89880-54-6 |
|---|---|
Fórmula molecular |
C12H8N2O2S2 |
Peso molecular |
276.3 g/mol |
Nombre IUPAC |
7-nitrothianthren-2-amine |
InChI |
InChI=1S/C12H8N2O2S2/c13-7-1-3-9-11(5-7)17-10-4-2-8(14(15)16)6-12(10)18-9/h1-6H,13H2 |
Clave InChI |
PVLRWODPQCQMMV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1N)SC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


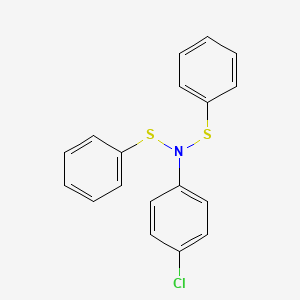
![2,2'-Disulfanediylbis[6-(hydroxymethyl)-4-octylphenol]](/img/structure/B14379523.png)
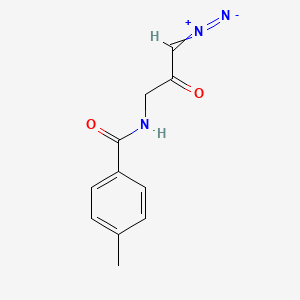
![5-(Trifluoromethyl)bicyclo[3.2.1]oct-2-ene](/img/structure/B14379533.png)
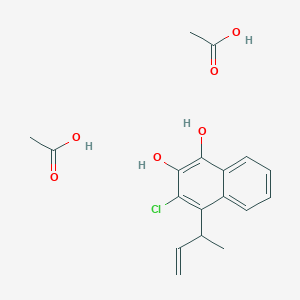

![N-(3-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14379548.png)
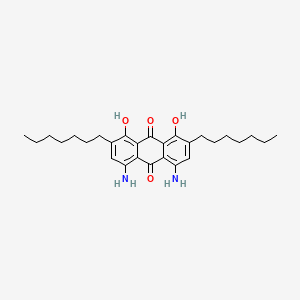
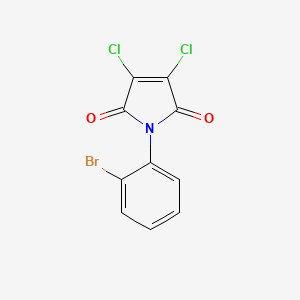
![N-[(Trichloromethyl)sulfanyl]-4-(trifluoromethoxy)aniline](/img/structure/B14379564.png)
![4-Chloro-5-{[(2-methylphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B14379571.png)
![2-[(4-Methoxyphenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14379573.png)
![1-Octadecyl-3-[1-(octadecylcarbamoylamino)butyl]urea](/img/structure/B14379576.png)
